![molecular formula C12H26N2 B14426332 N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) CAS No. 79953-29-0](/img/structure/B14426332.png)
N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is an organic compound characterized by a cyclohexane ring with two methylene bridges, each connected to an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with N-methylmethanamine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the cyclohexane derivative is treated with N-methylmethanamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar in structure but with an ethanediyl bridge instead of methylene.
Cyclohexane, 1,1’-ethylidenebis-: Contains an ethylidene bridge instead of methylene.
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Features a methylethylidene bridge
Uniqueness
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
79953-29-0 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-[1-[(dimethylamino)methyl]cyclohexyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H26N2/c1-13(2)10-12(11-14(3)4)8-6-5-7-9-12/h5-11H2,1-4H3 |
InChI Key |
WECNGPDOWXUTLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCCC1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


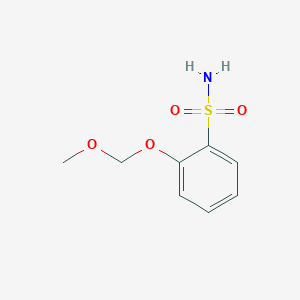
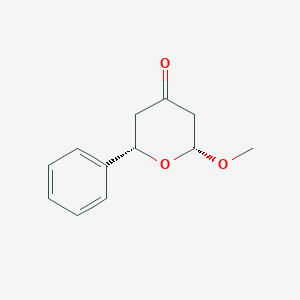

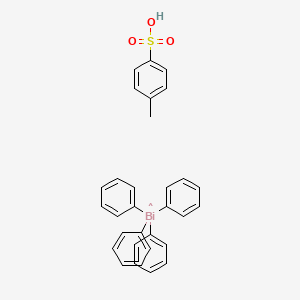
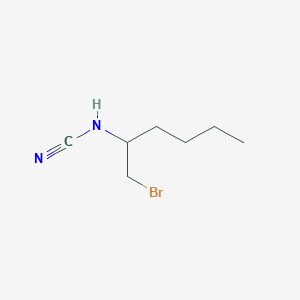
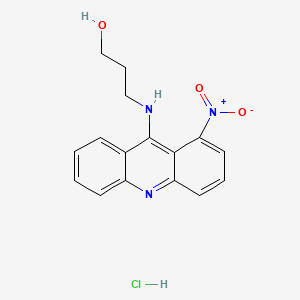
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
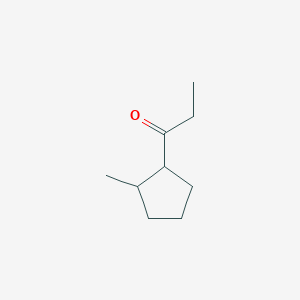
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)

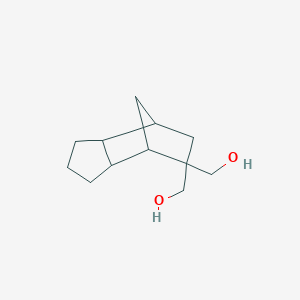
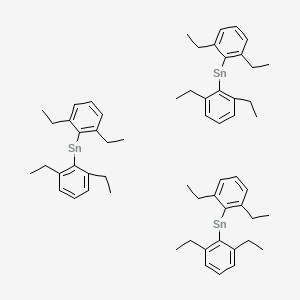
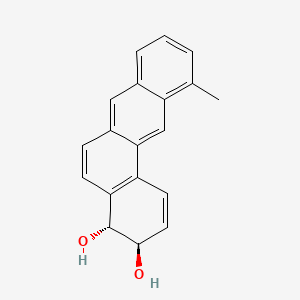
silane](/img/structure/B14426362.png)
